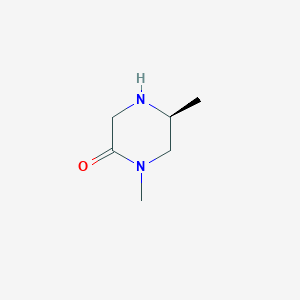
(S)-1,5-Dimethylpiperazin-2-one
Overview
Description
(S)-1,5-Dimethylpiperazin-2-one is a chiral compound belonging to the piperazine family It is characterized by a piperazine ring substituted with two methyl groups at the 1 and 5 positions and a carbonyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,5-Dimethylpiperazin-2-one typically involves the cyclization of appropriate diamines or the reduction of diketopiperazines. One common method includes the reaction of N,N’-dimethyl-ethylenediamine with phosgene or its derivatives under controlled conditions to form the desired piperazinone ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of diketopiperazines or the use of advanced synthetic techniques such as continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles, leading to various substituted piperazinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides; reactions often performed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperazine derivatives.
Substitution: Substituted piperazinones with various functional groups.
Scientific Research Applications
(S)-1,5-Dimethylpiperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
1,4-Dimethylpiperazine: Lacks the carbonyl group, resulting in different chemical reactivity and biological activity.
2,5-Dimethylpiperazine: Similar structure but different substitution pattern, leading to variations in physical and chemical properties.
1,5-Dimethylpiperazine: Similar to (S)-1,5-Dimethylpiperazin-2-one but without the chiral center and carbonyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both methyl and carbonyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5S)-1,5-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCFTFFNGQODI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659973 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068149-94-9 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


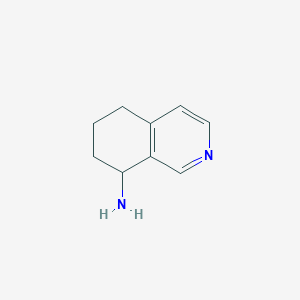
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
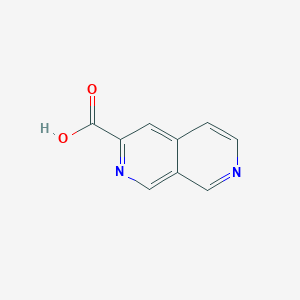
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

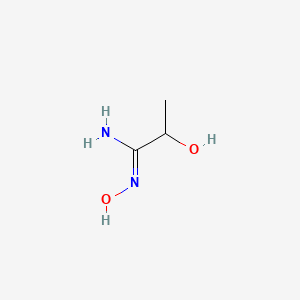
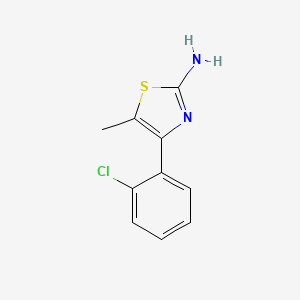
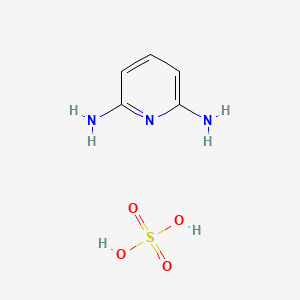
![N-Cbz-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1387603.png)
![tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate](/img/structure/B1387604.png)
